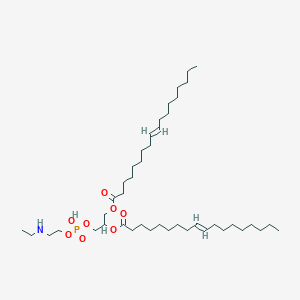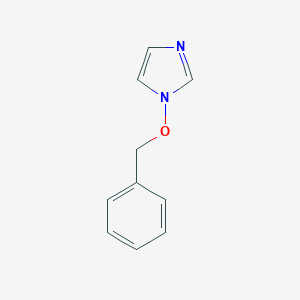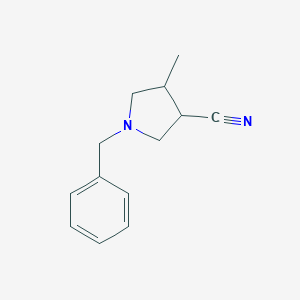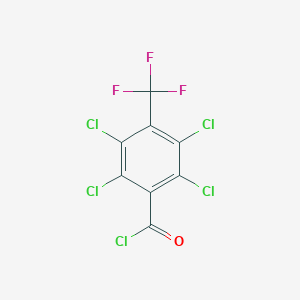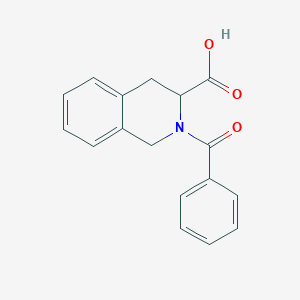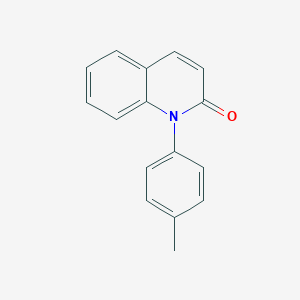
1-(p-tolyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-tolyl)-1H-quinolin-2-one is a chemical compound that belongs to the class of quinoline derivatives. It is also known as PTQ and has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of PTQ is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. PTQ has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
PTQ has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PTQ has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, PTQ has been shown to reduce the expression of beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PTQ is a versatile compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, making it a useful tool for researchers. However, PTQ has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, PTQ can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PTQ. One area of interest is the development of PTQ derivatives with improved solubility and bioavailability. Another area of interest is the investigation of PTQ's potential use in the treatment of neurodegenerative disorders. PTQ's anti-inflammatory and anti-oxidant activities make it a promising candidate for the treatment of these diseases. Finally, the development of PTQ-based therapeutics for the treatment of cancer is another area of interest. PTQ's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of novel anti-cancer drugs.
Conclusion:
In conclusion, PTQ is a unique chemical compound that has been extensively studied for its various biological activities. Its anti-inflammatory, anti-tumor, and anti-oxidant activities make it a promising candidate for the development of novel therapeutics for the treatment of various diseases. PTQ's versatility and ease of synthesis make it a useful tool for researchers. However, its limitations, such as poor solubility and toxicity at high concentrations, need to be taken into consideration when designing experiments. Future research on PTQ and its derivatives will undoubtedly lead to the development of new and exciting therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of PTQ involves the reaction of 2-hydroxy-1-tolyl-1H-quinolin-4-one with tosyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PTQ has been extensively used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. PTQ has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
117727-00-1 |
|---|---|
Produktname |
1-(p-tolyl)-1H-quinolin-2-one |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)quinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3 |
InChI-Schlüssel |
BWLDXWQJXXYBQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |
Synonyme |
2(1H)-Quinolinone,1-(4-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



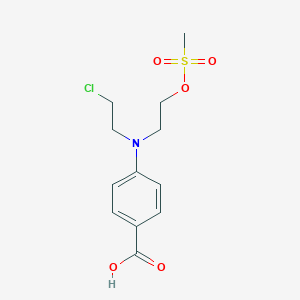
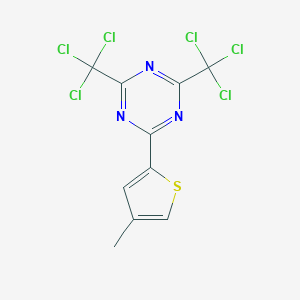
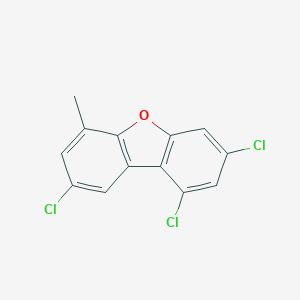
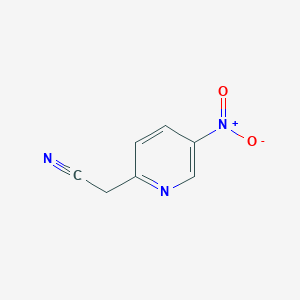
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
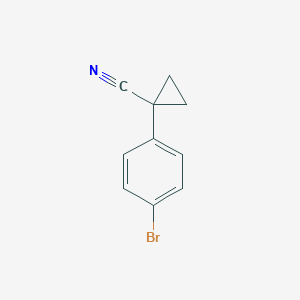
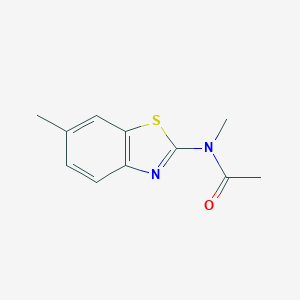
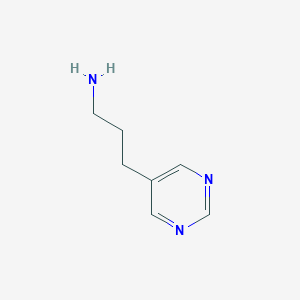
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
